2-Chloro-3-(4-(2-methoxyethyl)piperazin-1-yl)pyrazine
Description
Properties
IUPAC Name |
2-chloro-3-[4-(2-methoxyethyl)piperazin-1-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O/c1-17-9-8-15-4-6-16(7-5-15)11-10(12)13-2-3-14-11/h2-3H,4-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIBBZWKFNNBPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-3-(4-(2-methoxyethyl)piperazin-1-yl)pyrazine Compounds with similar structures, such as piperazine derivatives, have been reported to exhibit a wide range of biological and pharmaceutical activities. They are widely employed in drugs and can act as dopamine and serotonin antagonists.
Mode of Action
The exact mode of action of This compound For instance, some piperazine derivatives act as dopamine and serotonin antagonists.
Biochemical Pathways
The specific biochemical pathways affected by This compound It’s worth noting that similar compounds, such as piperazine derivatives, can influence various biochemical pathways due to their wide range of biological and pharmaceutical activities.
Result of Action
The molecular and cellular effects of This compound For example, some piperazine derivatives have shown significant activity against Mycobacterium tuberculosis H37Ra.
Biological Activity
2-Chloro-3-(4-(2-methoxyethyl)piperazin-1-yl)pyrazine is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazine ring, which is known for its diverse pharmacological properties, and a piperazine moiety that can enhance its interaction with biological targets. The molecular formula of this compound is CHClNO, with a molecular weight of approximately 256.74 g/mol.
The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes. Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial for mood regulation and cognitive functions.
Key Mechanisms:
- Receptor Modulation: The piperazine moiety allows for interaction with neurotransmitter receptors, potentially influencing pathways related to anxiety and depression.
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.
Pharmacological Studies
Several studies have explored the pharmacological potential of this compound:
- Antidepressant Activity: A study demonstrated that derivatives of pyrazine compounds showed significant antidepressant-like effects in animal models, suggesting that this compound may exhibit similar properties due to its structural characteristics.
- Anticancer Properties: Research on related pyrazine derivatives has indicated potential anticancer activity, particularly against breast cancer cell lines. The mechanisms involved include apoptosis induction and modulation of cell signaling pathways .
- Neuroprotective Effects: Some compounds in this class have shown neuroprotective effects in models of neurodegenerative diseases, indicating that this compound may also possess similar capabilities .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The following table summarizes modifications and their potential impact on activity:
| Modification Type | Compound Example | Potential Activity Change |
|---|---|---|
| Substitution on Pyrazine Ring | 2-Chloro-3-(4-(methoxymethyl)piperazin-1-yl)pyrazine | Altered solubility and reactivity |
| Replacement of Piperazine Group | 2-Chloro-3-(4-(ethoxymethyl)piperazin-1-yl)pyrazine | Enhanced enzyme interaction |
| Halogen Variation | 2-Fluoro vs. 2-Chloro derivatives | Changes in metabolic stability |
Case Study 1: Antidepressant Activity
In a controlled study, researchers evaluated the antidepressant effects of various pyrazine derivatives, including those similar to this compound. The results indicated a significant reduction in depressive-like behavior in treated animals compared to controls, suggesting a promising avenue for further development as an antidepressant.
Case Study 2: Anticancer Efficacy
A series of experiments were conducted using breast cancer cell lines (MCF-7 and MDA-MB-231). Compounds structurally related to this compound exhibited cytotoxic effects, with some derivatives showing IC values lower than traditional chemotherapeutics like cisplatin. Mechanistic studies revealed that these compounds induced apoptosis via caspase activation pathways .
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle: Pyrazine derivatives (e.g., ) exhibit distinct electronic properties compared to pyridazine (e.g., ) or quinoline analogs (e.g., ), influencing their binding to biological targets.
- Substituent Effects : The 2-methoxyethyl group in the target compound likely improves water solubility compared to hydrophobic substituents like 2-fluorophenyl () or 4-chlorophenyl (). However, bulkier groups (e.g., 3-methoxyphenyl in ) may enhance receptor affinity at the cost of metabolic stability.
Pharmacological Potential
- Antimicrobial Activity: Azole-containing piperazine derivatives (e.g., 1-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone) show potent antibacterial and antifungal effects (MIC: 3.1–25 μg/mL) .
- Kinase Inhibition : Pyrazine-piperazine hybrids, such as 6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(4-(pyrazin-2-ylmethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridine, are explored as kinase inhibitors .
- Neuroactive Properties: Compounds like 2-[4-(4-chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester are investigated for neuroleptic activity .
The target compound’s 2-methoxyethyl group may balance solubility and target engagement, positioning it as a candidate for optimizing pharmacokinetics in these domains.
Preparation Methods
Starting Material Preparation
The key starting material is 2,3-dichloropyrazine , commercially available or synthesized via chlorination of pyrazine derivatives. The dichloropyrazine core provides two electrophilic sites for nucleophilic attack.
Piperazine Substitution on Pyrazine Core
The first substitution involves reacting 2,3-dichloropyrazine with piperazine or a substituted piperazine under reflux conditions in ethanol or dichloromethane with a base such as triethylamine to facilitate the nucleophilic aromatic substitution.
-
- Solvent: Absolute ethanol or dichloromethane
- Base: Triethylamine (1.5 equivalents)
- Temperature: Reflux for ethanol (approx. 78 °C), room temperature or mild heating for dichloromethane
- Reaction time: 1–2 hours
- Molar ratio: 1:1 to 1:1.5 (dichloropyrazine to piperazine)
Mechanism: The piperazine nitrogen attacks the 3-position chlorine of the pyrazine ring, displacing chloride and forming 3-(piperazin-1-yl)-2-chloropyrazine.
Workup: After completion, the reaction mixture is poured into saturated ammonium chloride solution, extracted with dichloromethane, dried over sodium sulfate, and purified by trituration or chromatography.
Yield: Typically 80–83% under optimized conditions.
Alkylation of Piperazine Nitrogen with 2-Methoxyethyl Group
The secondary amine nitrogen on the piperazine ring is then alkylated with 2-methoxyethyl halides (chloride or bromide) to introduce the 2-methoxyethyl substituent.
-
- Solvent: Acetonitrile, DMF, or dichloromethane
- Base: Potassium carbonate or triethylamine
- Temperature: Room temperature to reflux
- Molar ratio: 1 equivalent of piperazine-substituted pyrazine to 1.1–1.5 equivalents of 2-methoxyethyl halide
- Reaction time: Several hours to overnight
Mechanism: The lone pair on the piperazine nitrogen attacks the electrophilic carbon of the 2-methoxyethyl halide, displacing the halide and forming the N-(2-methoxyethyl) substituted piperazine.
Workup: The reaction mixture is filtered to remove salts, solvent evaporated, and the crude product purified by column chromatography or recrystallization.
Yield: Variable but generally moderate to good (60–80%) depending on reaction conditions and purity of reagents.
Summary of Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Nucleophilic aromatic substitution | 2,3-Dichloropyrazine + Piperazine + Et3N | Ethanol or DCM | Reflux (EtOH) or RT (DCM) | 80–83 | Triethylamine base, 1–2 h reaction time |
| 2 | N-Alkylation | Piperazine-substituted pyrazine + 2-methoxyethyl halide + base | Acetonitrile, DMF, or DCM | RT to reflux | 60–80 | Base: K2CO3 or Et3N, overnight reaction |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
